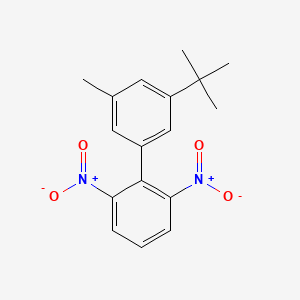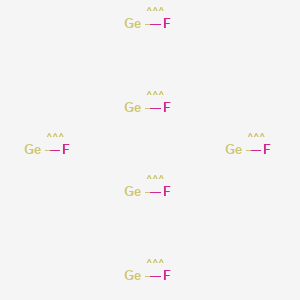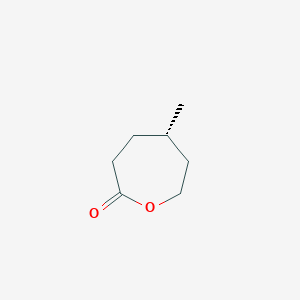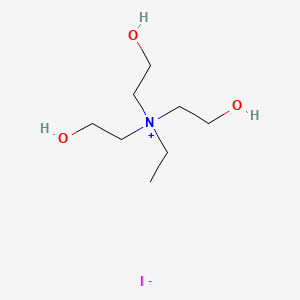
N-Ethyl-2-hydroxy-N,N-bis(2-hydroxyethyl)ethan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-2-hydroxy-N,N-bis(2-hydroxyethyl)ethan-1-aminium iodide is a quaternary ammonium compound with a molecular formula of C8H20INO3. This compound is known for its surfactant properties and is used in various industrial and research applications. Its structure consists of an ethyl group, two hydroxyethyl groups, and a hydroxy group attached to an ammonium ion, with iodide as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-hydroxy-N,N-bis(2-hydroxyethyl)ethan-1-aminium iodide typically involves the quaternization of N-ethyl-N,N-bis(2-hydroxyethyl)ethan-1-amine with an alkylating agent such as methyl iodide. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete quaternization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-hydroxy-N,N-bis(2-hydroxyethyl)ethan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halide exchange reactions are typically carried out in polar solvents like acetone or acetonitrile.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of new quaternary ammonium salts with different halide ions.
Scientific Research Applications
N-Ethyl-2-hydroxy-N,N-bis(2-hydroxyethyl)ethan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of N-Ethyl-2-hydroxy-N,N-bis(2-hydroxyethyl)ethan-1-aminium iodide is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is exploited in various applications, such as enhancing the solubility of drugs in pharmaceutical formulations or improving the efficiency of detergents in cleaning processes.
Comparison with Similar Compounds
Similar Compounds
Triethanolamine: Similar structure but lacks the ethyl group.
N,N-Bis(2-hydroxyethyl)ethylenediamine: Contains an additional ethylene bridge between the nitrogen atoms.
N,N-Di-(2-hydroxyethyl)aniline: Contains an aromatic ring instead of the ethyl group.
Uniqueness
N-Ethyl-2-hydroxy-N,N-bis(2-hydroxyethyl)ethan-1-aminium iodide is unique due to its specific combination of an ethyl group and two hydroxyethyl groups attached to the ammonium ion. This structure imparts distinct surfactant properties, making it particularly effective in applications requiring the reduction of surface tension and stabilization of emulsions.
Properties
CAS No. |
113818-01-2 |
|---|---|
Molecular Formula |
C8H20INO3 |
Molecular Weight |
305.15 g/mol |
IUPAC Name |
ethyl-tris(2-hydroxyethyl)azanium;iodide |
InChI |
InChI=1S/C8H20NO3.HI/c1-2-9(3-6-10,4-7-11)5-8-12;/h10-12H,2-8H2,1H3;1H/q+1;/p-1 |
InChI Key |
HUPOYPVCTHYDQT-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CCO)(CCO)CCO.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


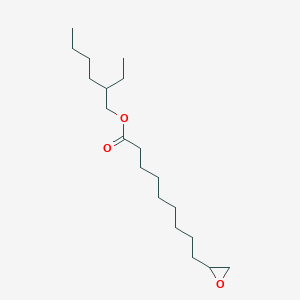
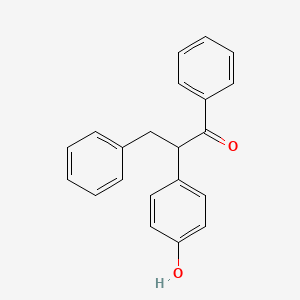
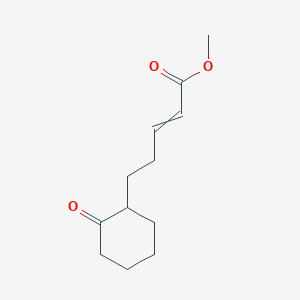
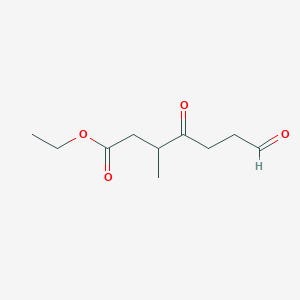
![1,1'-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene](/img/structure/B14311986.png)
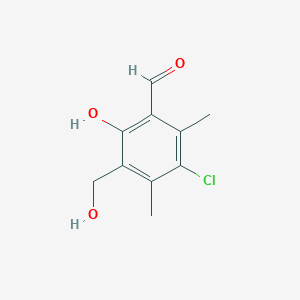
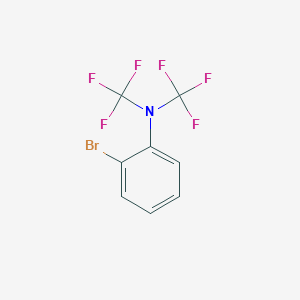

![2-Azabicyclo[2.2.1]hept-5-ene, 2-(1-methylethyl)-](/img/structure/B14312011.png)
![2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol](/img/structure/B14312019.png)

